1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone
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Overview
Description
1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone is an organic compound with the molecular formula C9H10ClNO2 This compound is characterized by a pyridine ring substituted with a chloromethyl group and a methoxy group, along with an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method yields the desired chloromethyl derivative in good to excellent yields. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group and ethanone moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone can be compared with other chloromethyl-substituted aromatic compounds, such as 1-[4-(Chloromethyl)phenyl]ethanone and 1-[4-(Chloromethyl)-2-thienyl]ethanone . These compounds share similar reactivity patterns but differ in their specific substituents and overall molecular structure. The presence of the pyridine ring in this compound imparts unique electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-6-methoxypyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)8-3-7(5-10)4-9(11-8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
BHIRGIOSPXBPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CCl)OC |
Origin of Product |
United States |
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